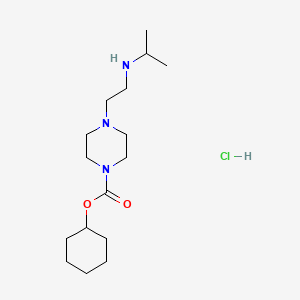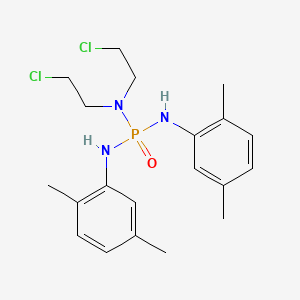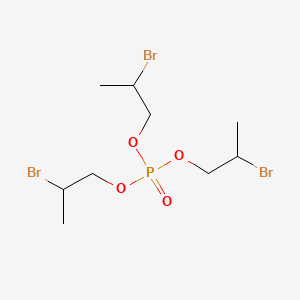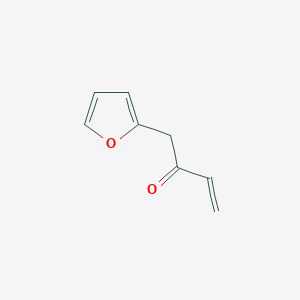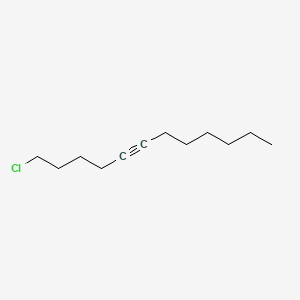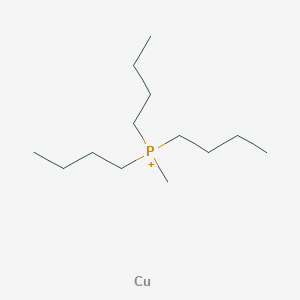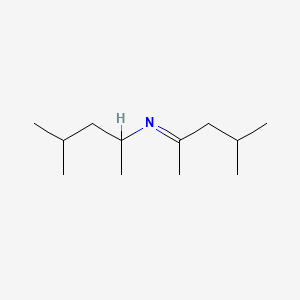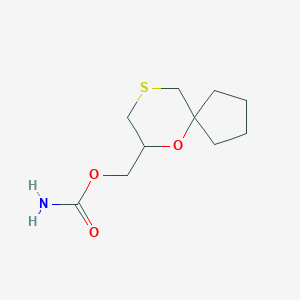
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms.
Méthodes De Préparation
The synthesis of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves several steps. One common method includes the reaction of a suitable precursor with a carbamate reagent under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate can be compared with similar compounds such as:
1-Oxa-4-thiaspiro(4.5)decane-6-carbonitrile: This compound has a similar spiro structure but with a nitrile group instead of a methanol group.
1,6-Dioxaspiro(4.5)decane-2-methanol: This compound contains two oxygen atoms in the spiro ring instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
24606-95-9 |
|---|---|
Formule moléculaire |
C10H17NO3S |
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
6-oxa-9-thiaspiro[4.5]decan-7-ylmethyl carbamate |
InChI |
InChI=1S/C10H17NO3S/c11-9(12)13-5-8-6-15-7-10(14-8)3-1-2-4-10/h8H,1-7H2,(H2,11,12) |
Clé InChI |
JMFPHUOWOWOQPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CSCC(O2)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


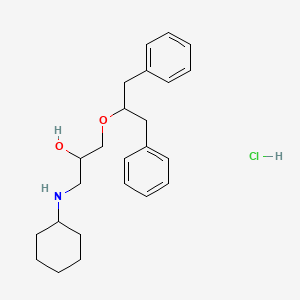
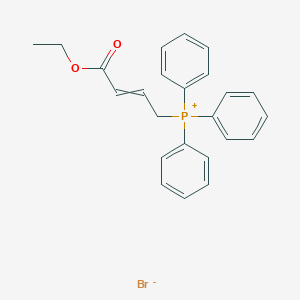
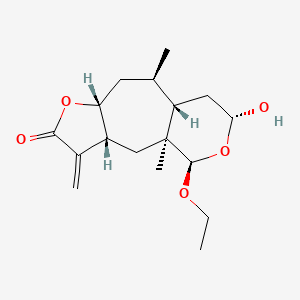
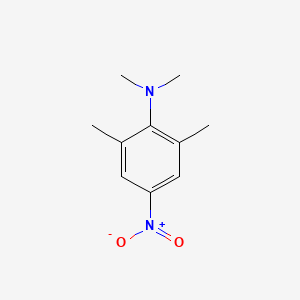
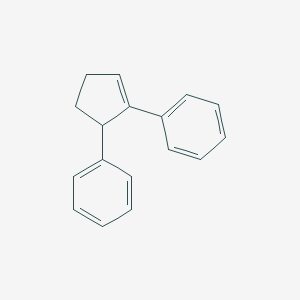
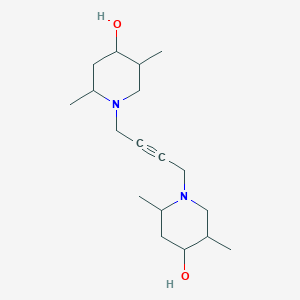
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
